molecular formula C37H47N11O5 B129087 N-(4-Azidobenzoyl)fnlrfamide CAS No. 154447-48-0

N-(4-Azidobenzoyl)fnlrfamide

Cat. No.: B129087
CAS No.: 154447-48-0
M. Wt: 725.8 g/mol
InChI Key: SOXDGENEVFEFJN-ORYMTKCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Azidobenzoyl)fnlrfamide is a synthetic compound characterized by an azidobenzoyl group conjugated to a peptide backbone. These compounds are designed for applications in photo-crosslinking, enzyme activation studies, and targeted biochemical interactions. The azide group (-N₃) enables UV-induced crosslinking, while the benzoyl moiety enhances stability and reactivity in organic synthesis .

Properties

CAS No.

154447-48-0

Molecular Formula

C37H47N11O5

Molecular Weight

725.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide

InChI

InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1

InChI Key

SOXDGENEVFEFJN-ORYMTKCHSA-N

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Other CAS No.

154447-48-0

sequence

FXRF

Synonyms

AzBz-Phe-Nle-Arg-Phe-NH2
N-(4-azido-benzoyl)FnLRF-amide
N-(4-azidobenzoyl)FnLRFamide
N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Differences Key Functional Groups Primary Application Reference
N-(4-Azidobenzoyl)-3-isocyanatopropylamide Propyl linker with terminal isocyanate -N₃, -NCO RNA/protein crosslinking
6-O-[4-Azidobenzoyl]-methyl-β-D-glucoside Benzoyl-azide conjugated to glucose at C6 -N₃, -O-glucose Callose synthase activation studies
N-(4-Azidobenzoyl)-L-valine-L-citrulline Peptide chain (Val-Cit) with benzoyl-azide -N₃, -COOH (citrulline) Targeted drug delivery
4-Azidoisothiocyanate Simple aromatic azide with isothiocyanate group -N₃, -NCS General crosslinking

Key Observations :

  • Linker Length and Flexibility : The 3-isocyanatopropylamide linker in Compound 1 () provides spatial flexibility, enhancing crosslinking efficiency in ribozyme studies compared to rigid glucosides () .
  • Peptide Conjugation: N-(4-Azidobenzoyl)-L-valine-L-citrulline () demonstrates improved solubility and target specificity compared to non-peptide azidobenzoyl derivatives, making it suitable for antibody-drug conjugates .
Stability and Reactivity
  • Thermal Stability : Peptide-conjugated azidobenzoyl derivatives () exhibit superior stability in aqueous buffers compared to glucosides, which hydrolyze under basic conditions ().
  • UV Sensitivity : All azidobenzoyl compounds require storage at -20°C in anhydrous solvents to prevent premature azide decomposition ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.